molecular formula C10H9FN2O3 B13938963 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone

8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone

Cat. No.: B13938963
M. Wt: 224.19 g/mol
InChI Key: VHWCTNZXXQXSKA-UHFFFAOYSA-N
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Description

8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methoxy group at the 3rd position on the quinoxalinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoxalinone ring can be reduced to form dihydroquinoxalinone derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoxalinone derivatives.

    Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoxalinone derivatives.

Mechanism of Action

The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
  • 3-Ethyl-8-fluoro-7-(hydroxymethyl)-4-thioxo-3,4-dihydroquinazolin-2(1H)-one

Uniqueness

8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is unique due to the specific combination of functional groups on the quinoxalinone ring. The presence of the fluorine atom at the 8th position and the methoxy group at the 3rd position distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

8-fluoro-7-(hydroxymethyl)-3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9FN2O3/c1-16-10-9(15)13-8-6(12-10)3-2-5(4-14)7(8)11/h2-3,14H,4H2,1H3,(H,13,15)

InChI Key

VHWCTNZXXQXSKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=C(C=C2)CO)F)NC1=O

Origin of Product

United States

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